Technical Whitepaper: 1-(4-Amino-3-bromo-phenyl)-ethanone (CAS 56759-32-1)
Technical Whitepaper: 1-(4-Amino-3-bromo-phenyl)-ethanone (CAS 56759-32-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1-(4-Amino-3-bromo-phenyl)-ethanone, CAS number 56759-32-1. It includes a summary of its chemical and physical properties, detailed synthesis protocols, and a discussion of its current and potential applications in organic synthesis and pharmaceutical research. This guide is intended to be a valuable resource for professionals engaged in drug discovery and development.
Chemical and Physical Properties
1-(4-Amino-3-bromo-phenyl)-ethanone is a substituted acetophenone derivative. The presence of an amino group, a bromine atom, and a ketone functional group makes it a versatile intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-(4-Amino-3-bromo-phenyl)-ethanone
| Property | Value | Source |
| CAS Number | 56759-32-1 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| IUPAC Name | 1-(4-amino-3-bromophenyl)ethanone | [1][2] |
| Synonyms | 4-Amino-3-bromoacetophenone, 4'-Amino-3'-bromoacetophenone | [3] |
| Melting Point | 59-62 °C | [1][3][4] |
| Boiling Point | 344.1 °C at 760 mmHg | [1][3][4] |
| Density | 1.5 g/cm³ (predicted) | [1][3] |
| Appearance | Solid | [4][5] |
| Purity | ≥95% | [5] |
| Storage | Room temperature, in a dry, dark place under an inert atmosphere. | [4][5] |
| InChI Key | ASMVJBACZFHISI-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(=O)C1=CC(=C(C=C1)N)Br | [1] |
Synthesis and Experimental Protocols
The primary synthesis route for 1-(4-Amino-3-bromo-phenyl)-ethanone involves the bromination of 4-aminoacetophenone.
Synthesis via Bromination of 4-Aminoacetophenone
A common and effective method for the synthesis of 1-(4-Amino-3-bromo-phenyl)-ethanone is the electrophilic bromination of 1-(4-aminophenyl)ethanone (4-aminoacetophenone) using N-bromosuccinimide (NBS) as the brominating agent.[6]
Experimental Protocol:
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Dissolution: Dissolve 1-(4-aminophenyl)ethanone (1 equivalent) in a suitable solvent such as acetonitrile or toluene in a reaction flask.[6]
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Addition of Brominating Agent: While stirring, slowly add N-bromosuccinimide (1 to 1.1 equivalents) to the solution. The addition can be done in portions to control the reaction temperature.[6] For reactions in toluene, the mixture can be warmed to approximately 40°C before and during the addition of NBS.
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Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a period ranging from several hours to 20 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).
-
Work-up:
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Once the reaction is complete, evaporate the solvent under reduced pressure.[6]
-
Dissolve the resulting residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium hydrogen carbonate and then with saturated brine to remove any unreacted NBS and other aqueous-soluble impurities.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
-
Purification: Evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain 1-(4-amino-3-bromophenyl)ethanone as a solid.[6]
Caption: Synthesis workflow for 1-(4-Amino-3-bromo-phenyl)-ethanone.
Applications in Research and Drug Development
1-(4-Amino-3-bromo-phenyl)-ethanone is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.
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Intermediate in Organic Synthesis: It serves as a key intermediate for the synthesis of more complex molecules.[1] The amino and bromo groups are sites for nucleophilic substitution and cross-coupling reactions, respectively, while the ketone can be modified through various reactions such as reduction or condensation.
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Pharmaceutical Research: The structural motif of this compound is of interest in drug discovery.[1] It can be used as a starting material for the synthesis of novel heterocyclic compounds and other potential lead compounds for various therapeutic targets.
Spectroscopic Data
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a valuable tool for confirming the molecular formula of the synthesized compound. The expected exact mass can be calculated and compared with the experimental value.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group. The substitution pattern on the aromatic ring would lead to a specific splitting pattern for the aromatic protons.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the carbon atoms attached to the amino, bromo, and acetyl groups, as well as the unsubstituted aromatic carbons), and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-Br stretching, as well as bands associated with the aromatic ring.
Safety Information
Based on available safety data, 1-(4-Amino-3-bromo-phenyl)-ethanone should be handled with care.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
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Pictogram: GHS07 (Exclamation mark).[5]
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Signal Word: Warning.[5]
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
1-(4-Amino-3-bromo-phenyl)-ethanone is a synthetically useful compound with significant potential as an intermediate in the preparation of more complex molecules, including those with potential pharmaceutical applications. This guide provides a foundational understanding of its properties, synthesis, and handling for researchers and developers in the chemical and pharmaceutical sciences. Further research into the biological activities of derivatives of this compound could open new avenues in drug discovery.
References
- 1. Buy 1-(4-Amino-3-bromo-phenyl)-ethanone | 56759-32-1 [smolecule.com]
- 2. 1-(4-Amino-3-bromo-phenyl)-ethanone | C8H8BrNO | CID 1515281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 1-(4-Amino-3-bromophenyl)ethanone | 56759-32-1 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]



